Ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in various fields due to their unique chemical properties
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that thiophene derivatives can undergo various reactions, including nucleophilic attacks and β-elimination, which can lead to the formation of new compounds .
Biochemical Pathways
Thiophene derivatives have been shown to affect various biological pathways, depending on their specific structures and substituents .
Result of Action
Some thiophene derivatives have been shown to exhibit antimicrobial, antioxidant, anticorrosion, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate typically involves the Gewald reaction, which is a well-known method for constructing thiophene derivatives. The Gewald reaction involves the condensation of an α-cyanoester with elemental sulfur and a carbonyl compound. The reaction is usually carried out in the presence of a base such as piperidine or triethylamine, and the reaction mixture is heated to facilitate the formation of the thiophene ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylate ester, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amino, alkoxy, or thioether derivatives
Scientific Research Applications
Ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate: Similar structure with a methyl ester group instead of an ethyl ester group.
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Contains a tetrahydrobenzo[b]thiophene ring system, which provides different electronic and steric properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and interactions with biological targets. The presence of the 2-amino group and the 4-(2-methylpropyl) substituent provides a distinct set of chemical and physical properties that can be exploited in various applications.
Properties
IUPAC Name |
ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-4-14-11(13)9-8(5-7(2)3)6-15-10(9)12/h6-7H,4-5,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTSGSNDSJZXHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1CC(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801321077 | |
Record name | ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827249 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
72965-15-2 | |
Record name | ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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